molecular formula C20H25NO7 B11153135 N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine

N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine

Cat. No.: B11153135
M. Wt: 391.4 g/mol
InChI Key: CIUHAJPREPTODB-UHFFFAOYSA-N
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Description

N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The chromen-2-one scaffold is a versatile structure that can be modified to enhance its biological properties, making it a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine typically involves the condensation of 5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl acetic acid with norleucine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually performed in anhydrous conditions using solvents like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced chromen-2-one analogs. Substitution reactions can result in a variety of substituted chromen-2-one derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-2-one scaffold can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound may modulate signaling pathways by interacting with receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the modifications made to the chromen-2-one scaffold .

Comparison with Similar Compounds

N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine can be compared with other chromen-2-one derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the norleucine moiety, which can enhance its biological activity and selectivity .

Properties

Molecular Formula

C20H25NO7

Molecular Weight

391.4 g/mol

IUPAC Name

2-[[2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]hexanoic acid

InChI

InChI=1S/C20H25NO7/c1-5-6-7-14(19(23)24)21-17(22)10-13-11(2)18-15(27-4)8-12(26-3)9-16(18)28-20(13)25/h8-9,14H,5-7,10H2,1-4H3,(H,21,22)(H,23,24)

InChI Key

CIUHAJPREPTODB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)CC1=C(C2=C(C=C(C=C2OC)OC)OC1=O)C

Origin of Product

United States

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